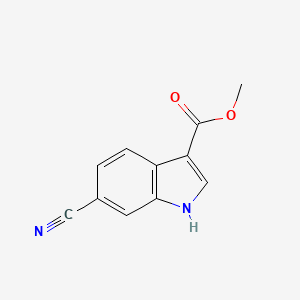

Methyl 6-cyano-1H-indole-3-carboxylate

説明

Methyl 6-cyano-1H-indole-3-carboxylate is an indole derivative featuring a cyano (-CN) substituent at the 6-position and a methyl ester (-COOCH₃) at the 3-position. Indole derivatives are critical intermediates in medicinal chemistry due to their structural versatility and bioactivity. This compound serves as a precursor for synthesizing pharmaceuticals, agrochemicals, and functional materials. Its reactivity is influenced by the electron-withdrawing cyano group, which enhances electrophilic substitution at specific positions on the indole ring .

特性

IUPAC Name |

methyl 6-cyano-1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c1-15-11(14)9-6-13-10-4-7(5-12)2-3-8(9)10/h2-4,6,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOQQUHZHRSERD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C1C=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Acylation of 6-Cyano-1H-Indole

The starting material, 6-cyano-1H-indole, undergoes acylation using trichloroacetic chloride. This step introduces a trichloroacetyl group at the 3-position of the indole ring. The reaction is typically conducted in an aprotic solvent such as dioxane or dichloromethane under cooled conditions (5–10°C) to minimize side reactions. Pyridine is often added as a base to neutralize HCl generated during the reaction.

Key conditions :

-

Solvent : Dioxane or dichloromethane

-

Temperature : 5–10°C

-

Reagents : Trichloroacetic chloride, pyridine

-

Reaction time : 2–4 hours

Esterification with Methanol

The intermediate trichloroacetyl product is subsequently subjected to esterification with methanol. This step replaces the trichloroacetyl group with a methyl ester. The reaction is catalyzed by sodium hydroxide in methanol under reflux conditions.

Key conditions :

Table 1: Summary of Laboratory-Scale Synthesis

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Acylation | Trichloroacetic chloride, pyridine | Dioxane | 5–10°C | 2–4 hrs | N/A |

| Esterification | Methanol, NaOH | Methanol | Reflux | 1 hr | 93% |

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency, scalability, and purity. Automated reactors and continuous flow systems are employed to maintain consistent reaction conditions.

Catalyst Optimization

Trifluoroacetic acid (TFA) is used in catalytic amounts (1–5 mol%) during condensation steps to enhance reaction rates and yields. This minimizes waste and improves atom economy.

Purification Techniques

Crude products are purified via recrystallization using solvent mixtures such as n-hexane and ethyl acetate (1:1 v/v). This method effectively removes unreacted starting materials and byproducts.

Table 2: Industrial Process Parameters

| Parameter | Value |

|---|---|

| Batch size | 10–100 kg |

| Catalyst loading | 1–5 mol% TFA |

| Purification | Recrystallization (n-hexane/EtOAc) |

| Purity | >99% (HPLC) |

Alternative Methodologies and Comparative Analysis

While the acylation-esterification route dominates current practices, alternative pathways have been explored:

Direct Esterification of 6-Cyano-1H-Indole-3-Carboxylic Acid

This method involves reacting 6-cyano-1H-indole-3-carboxylic acid with methanol in the presence of thionyl chloride (SOCl₂). However, this approach is less favored due to lower yields (~75%) and harsher reaction conditions.

Critical Challenges and Solutions

化学反応の分析

Types of Reactions

Methyl 6-cyano-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents such as halogens and nitro compounds are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoles, amines, and carboxylic acid derivatives. These products are often used as intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

科学的研究の応用

Chemical Properties and Structure

Methyl 6-cyano-1H-indole-3-carboxylate (C₁₁H₈N₂O₂) features an indole core with a cyano group at the 6-position and a methyl ester at the 3-position. Its molecular weight is approximately 200.19 g/mol, and it exhibits unique chemical reactivity due to the presence of both cyano and carboxylate functional groups, which can engage in diverse chemical transformations.

Medicinal Chemistry

Methyl 6-cyano-1H-indole-3-carboxylate has been investigated for its potential as a pharmaceutical intermediate in the synthesis of various bioactive compounds. Notably, it is utilized in the synthesis of Alectinib, a drug used for treating non-small cell lung cancer. The compound serves as a precursor in multi-step synthetic routes that lead to more complex structures with therapeutic properties .

Organic Synthesis

This compound acts as a valuable building block for synthesizing other indole derivatives. Its ability to undergo various chemical reactions—such as nucleophilic substitutions and cyclization—facilitates the creation of new compounds with potential biological activities . Researchers have reported successful methodologies involving methyl 6-cyano-1H-indole-3-carboxylate for generating derivatives that exhibit antimicrobial and anticancer properties .

Materials Science

In materials science, methyl 6-cyano-1H-indole-3-carboxylate is explored for its application in developing organic semiconductors and dyes. Its structural characteristics allow it to participate in π-conjugated systems, making it suitable for electronic applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices .

Anticancer Activity

A study focused on the anticancer properties of indole derivatives highlighted the efficacy of methyl 6-cyano-1H-indole-3-carboxylate against specific cancer cell lines. The compound demonstrated significant cytotoxicity, suggesting its potential role as a lead compound for developing new anticancer agents .

Synthesis of Novel Compounds

Research has shown that methyl 6-cyano-1H-indole-3-carboxylate can be effectively utilized in synthesizing novel compounds with enhanced biological activity. For instance, derivatives synthesized from this compound were tested for their antimicrobial properties, showing promising results against resistant bacterial strains .

作用機序

The mechanism of action of Methyl 6-cyano-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and the derivatives formed from the compound .

類似化合物との比較

Structural Analogs and Substituent Effects

The compound’s properties and applications are best understood by comparing it with analogs differing in substituent type, position, or functional groups. Key analogs include:

Table 1: Structural Analogs of Methyl 6-cyano-1H-indole-3-carboxylate

Key Findings from Comparative Studies

- Electronic Effects: The 6-cyano group in the target compound increases electron deficiency at the indole ring, directing electrophilic attacks to the 4- or 5-positions. In contrast, methyl or chloro substituents (e.g., 7-methyl or 6-chloro analogs) alter steric bulk without significantly modifying electronic profiles .

- Solubility and Crystallinity: The cyano group reduces aqueous solubility compared to amino or hydroxyl analogs. However, halogenated derivatives (e.g., 6-chloro or 6-bromo) exhibit even lower solubility due to increased hydrophobicity . Crystallinity is influenced by hydrogen bonding; carboxylic acid derivatives (e.g., 6-bromo-1H-indole-3-carboxylic acid) form dimers via O–H···O interactions, whereas ester derivatives lack this capability .

- Biological Activity: Chloro and bromo analogs are frequently explored as antiviral or anticancer agents due to their ability to disrupt protein-DNA interactions. The cyano derivative’s bioactivity is less documented but hypothesized to target enzymes like kinases or phosphodiesterases .

Table 2: Physical Properties of Selected Analogs

生物活性

Methyl 6-cyano-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of the Compound

Methyl 6-cyano-1H-indole-3-carboxylate belongs to the indole family, characterized by a cyano group at the 6th position and a carboxylate group at the 3rd position on the indole ring. This structural configuration contributes to its biological activity, making it a subject of various pharmacological studies.

The compound exhibits a range of biological activities, including:

- Antiviral Activity : Methyl 6-cyano-1H-indole-3-carboxylate has shown potential in inhibiting viral replication, particularly in studies targeting HIV and other viruses.

- Anti-inflammatory Properties : It has been demonstrated to reduce inflammation in various models, suggesting its utility in treating inflammatory diseases.

- Anticancer Effects : The compound has displayed cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent .

Antiviral Activity

Research indicates that indole derivatives, including methyl 6-cyano-1H-indole-3-carboxylate, can inhibit viral enzymes or interfere with viral entry into host cells. For instance, studies have reported significant antiviral activity against HIV with IC50 values in the low micromolar range .

Anti-inflammatory Activity

The anti-inflammatory effects are attributed to the compound's ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This mechanism is critical for developing treatments for conditions like arthritis and inflammatory bowel disease .

Anticancer Activity

Methyl 6-cyano-1H-indole-3-carboxylate has been evaluated for its anticancer properties across various cancer cell lines. Notably, it demonstrated:

| Cancer Type | IC50 Value (µM) | Mechanism |

|---|---|---|

| Breast Cancer | 5.0 | Induction of apoptosis |

| Lung Cancer | 7.5 | Cell cycle arrest |

| Colon Cancer | 4.0 | Inhibition of proliferation |

These findings suggest that the compound may serve as a lead for developing new anticancer therapies .

Case Studies

- Study on Antiviral Efficacy : A recent study evaluated the antiviral efficacy of methyl 6-cyano-1H-indole-3-carboxylate against HIV. The results indicated an IC50 value of approximately 0.5 µM, demonstrating strong inhibitory effects on viral replication .

- Anti-inflammatory Effects in Animal Models : In vivo studies using mouse models of inflammation showed that administration of methyl 6-cyano-1H-indole-3-carboxylate significantly reduced markers of inflammation compared to controls. This suggests potential for therapeutic use in inflammatory diseases .

- Anticancer Activity Assessment : A series of experiments conducted on various cancer cell lines revealed that methyl 6-cyano-1H-indole-3-carboxylate effectively induced apoptosis at concentrations lower than those required for cytotoxicity in normal cells, highlighting its selective anticancer properties .

Q & A

Q. What are the common synthetic routes for Methyl 6-cyano-1H-indole-3-carboxylate?

The synthesis typically involves introducing a cyano group at the 6-position of an indole scaffold followed by esterification. For example:

- Cyanation : A halogen (e.g., bromo or chloro) at the 6-position can undergo nucleophilic substitution with copper(I) cyanide (CuCN) in dimethylformamide (DMF) under heating .

- Esterification : Carboxylic acid intermediates (e.g., 6-cyano-1H-indole-3-carboxylic acid) can be esterified using methanol and acid catalysis (e.g., H₂SO₄) .

- Precursor modification : Starting from indole derivatives with protected functional groups, such as benzyloxy or methoxy groups, followed by deprotection and functionalization .

Q. Which spectroscopic methods are recommended for characterizing Methyl 6-cyano-1H-indole-3-carboxylate?

Key techniques include:

- NMR spectroscopy : To confirm substituent positions (e.g., cyano at C6, ester at C3) and monitor reaction progress.

- X-ray crystallography : For resolving crystal structures, especially when electron-withdrawing groups (e.g., cyano) complicate electron density maps. SHELX programs are widely used for refinement .

- Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns.

- Infrared (IR) spectroscopy : To identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

Q. What are the typical chemical reactions involving Methyl 6-cyano-1H-indole-3-carboxylate?

The compound undergoes reactions driven by its cyano and ester groups:

- Reduction : The cyano group can be reduced to an amine using LiAlH₄ or catalytic hydrogenation .

- Hydrolysis : The ester can be hydrolyzed to 6-cyano-1H-indole-3-carboxylic acid under basic conditions (e.g., NaOH) .

- Nucleophilic substitution : The cyano group may act as an electron-withdrawing group, facilitating electrophilic aromatic substitution at other positions .

Advanced Research Questions

Q. How can researchers optimize the synthesis of Methyl 6-cyano-1H-indole-3-carboxylate to improve yield and purity?

Optimization strategies include:

- Reaction conditions : Elevated temperatures (80–120°C) for cyanation improve substitution efficiency. Solvent choice (e.g., DMF vs. DMSO) impacts reaction kinetics .

- Catalysts : Palladium or copper catalysts enhance regioselectivity in substitution reactions .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures removes byproducts .

- Continuous flow reactors : For scalable synthesis, reducing side reactions and improving reproducibility .

Q. What strategies are effective in resolving contradictions in biological activity data for Methyl 6-cyano-1H-indole-3-carboxylate?

Discrepancies often arise from:

- Concentration dependence : Bioactivity may vary significantly at micromolar vs. millimolar concentrations. Dose-response curves should be validated across multiple assays .

- Assay conditions : pH, temperature, and solvent (e.g., DMSO) can alter compound stability. Controls for solvent effects are critical .

- Structural analogs : Compare results with related compounds (e.g., 6-fluoro or 6-bromo derivatives) to identify substituent-specific trends .

Q. How does the electron-withdrawing cyano group influence the reactivity and crystallographic analysis of Methyl 6-cyano-1H-indole-3-carboxylate?

- Reactivity : The cyano group deactivates the indole ring, directing electrophilic substitutions to the 4- or 5-positions. It also stabilizes intermediates in reduction or hydrolysis reactions .

- Crystallography : The strong electron-withdrawing effect reduces electron density, complicating X-ray data collection. High-resolution synchrotron sources and SHELXL refinement improve structure determination .

Q. What are the methodological considerations for using Methyl 6-cyano-1H-indole-3-carboxylate in drug discovery pipelines?

Key steps include:

- SAR studies : Modifying the cyano group to assess its role in binding affinity (e.g., replacing with trifluoromethyl or halogens) .

- ADMET profiling : Evaluate metabolic stability (e.g., ester hydrolysis in plasma) and cytotoxicity in hepatocyte models .

- Target validation : Use in biochemical assays (e.g., kinase inhibition) with orthogonal techniques (e.g., SPR, ITC) to confirm mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。